![molecular formula C15H12BrNO2 B1315067 N-[4-(2-bromoacetyl)phenyl]benzamide CAS No. 59659-99-3](/img/structure/B1315067.png)
N-[4-(2-bromoacetyl)phenyl]benzamide
Overview
Description
N-[4-(2-bromoacetyl)phenyl]benzamide (NBPB) is an organic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research areas. NBPB has a unique structure that can be used to synthesize a variety of compounds, as well as to explore the potential of its biological activity.
Scientific Research Applications
Antifungal and Antimicrobial Activity
N-[4-(2-bromoacetyl)phenyl]benzamide derivatives have shown promising results in antifungal and antimicrobial applications. Novel molecules derived from this compound have been synthesized and tested for their effectiveness against various phyto-pathogenic fungi and yeasts. Studies have found that these derivatives exhibit significant antifungal activity, particularly against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with the strongest inhibition observed for certain derivatives (Ienascu et al., 2018). Similarly, derivatives have also demonstrated antimicrobial activity against bacterial and fungal strains, highlighting the compound's potential in addressing infections and diseases caused by these pathogens (Ienascu et al., 2019).
Antitumor Activity
Research on N-[4-(2-bromoacetyl)phenyl]benzamide and its derivatives has also extended into the antitumor domain. Certain derivatives have been identified as inhibitors of histone deacetylase (HDAC), a target for cancer therapy due to its role in the epigenetic regulation of gene expression. HDAC inhibitors can induce hyperacetylation of histones, leading to the activation of tumor suppressor genes and inhibition of tumor cell proliferation. For example, CI-994 or N-acetyldinaline, a derivative, has shown histone deacetylase inhibitory activity and antitumor effects in vitro, suggesting its potential as a therapeutic agent (Kraker et al., 2003).
Synthesis and Characterization
The synthesis and characterization of N-[4-(2-bromoacetyl)phenyl]benzamide derivatives have been extensively explored. Studies have focused on developing novel compounds with enhanced biological activities through various synthetic routes, including microwave-promoted synthesis for efficiency and green chemistry approaches. These efforts aim to create derivatives with improved antifungal, antimicrobial, and antitumor properties, contributing to the development of new therapeutic agents and agrochemical products (Saeed et al., 2009).
properties
IUPAC Name |
N-[4-(2-bromoacetyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDBRMWBLAQQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501719 | |
Record name | N-[4-(Bromoacetyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-bromoacetyl)phenyl]benzamide | |
CAS RN |
59659-99-3 | |
Record name | N-[4-(Bromoacetyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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